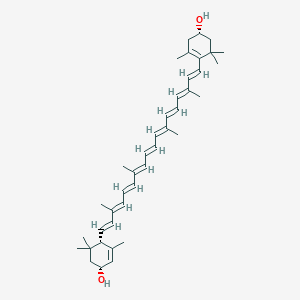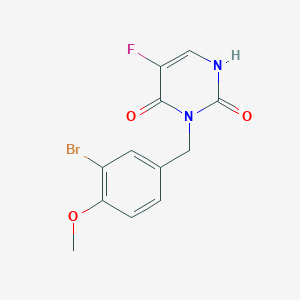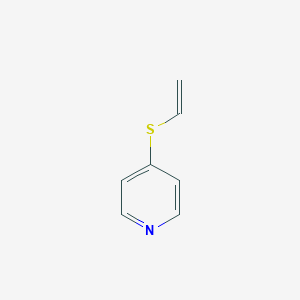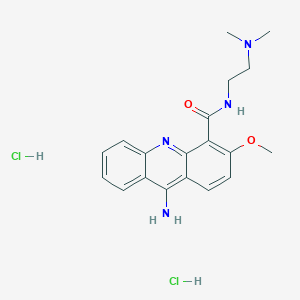
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride, also known as DAPI (4',6-diamidino-2-phenylindole) is a fluorescent dye that is commonly used in scientific research. DAPI is a small molecule that binds to DNA and emits blue fluorescence when excited by ultraviolet light. This property makes DAPI an essential tool in many biological applications, including cell imaging, DNA staining, and flow cytometry. In
作用机制
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride binds to the minor groove of DNA, specifically to the adenine-thymine base pairs. This binding causes a structural change in the DNA, resulting in blue fluorescence emission when excited by ultraviolet light. 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride has a high affinity for DNA, and it can stain both single-stranded and double-stranded DNA.
生化和生理效应
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride is a non-toxic dye that does not affect cell viability or growth. However, it can interfere with some DNA-binding proteins, such as transcription factors, by competing for DNA binding sites. This interference can affect gene expression and cellular processes that rely on DNA-binding proteins.
实验室实验的优点和局限性
One of the main advantages of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride is its specificity for DNA. 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride can distinguish between live and dead cells, and it can stain DNA in fixed cells, allowing researchers to study cell morphology and division. However, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride has some limitations, including its inability to stain RNA, its interference with DNA-binding proteins, and its requirement for ultraviolet light excitation, which can damage cells.
未来方向
There are several future directions for 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride research, including the development of new fluorescent dyes with improved properties, such as increased specificity for RNA or reduced interference with DNA-binding proteins. Additionally, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride could be used in combination with other fluorescent dyes to study multiple cellular processes simultaneously. Finally, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride could be used in conjunction with advanced imaging techniques, such as super-resolution microscopy, to study cellular structures and processes at higher resolution.
合成方法
The synthesis of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride involves the reaction of 2-phenylindole with cyanogen bromide to form 4,7-dibromo-2-phenylindole. The dibromo compound is then reacted with 4-methoxyaniline to form 4,7-dibromo-2-(4-methoxyphenyl)indole. Finally, the dibromo compound is reacted with 2-(dimethylamino)ethylamine to produce 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride dihydrochloride.
科学研究应用
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride is widely used in scientific research, including cell biology, microbiology, and genetics. In cell biology, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride is used to stain DNA in fixed cells, allowing researchers to visualize the nucleus and study cell division. In microbiology, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride is used to stain bacteria and fungi, enabling researchers to study microbial communities. In genetics, 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride is used to stain chromosomes, enabling researchers to study genetic abnormalities and chromosomal rearrangements.
属性
CAS 编号 |
100113-06-2 |
|---|---|
产品名称 |
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-3-methoxy-, dihydrochloride |
分子式 |
C19H24Cl2N4O2 |
分子量 |
411.3 g/mol |
IUPAC 名称 |
9-amino-N-[2-(dimethylamino)ethyl]-3-methoxyacridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H22N4O2.2ClH/c1-23(2)11-10-21-19(24)16-15(25-3)9-8-13-17(20)12-6-4-5-7-14(12)22-18(13)16;;/h4-9H,10-11H2,1-3H3,(H2,20,22)(H,21,24);2*1H |
InChI 键 |
KOCRBFQBLLXZCH-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)C1=C(C=CC2=C(C3=CC=CC=C3N=C21)N)OC.Cl.Cl |
规范 SMILES |
CN(C)CCNC(=O)C1=C(C=CC2=C(C3=CC=CC=C3N=C21)N)OC.Cl.Cl |
其他 CAS 编号 |
100113-06-2 |
同义词 |
9-Amino-N-(2-(dimethylamino)ethyl)-3-methoxy-4-acridinecarboxamide dih ydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



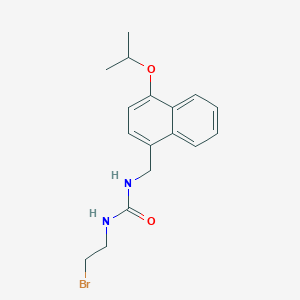
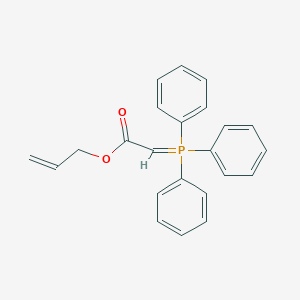
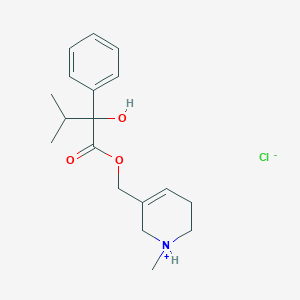
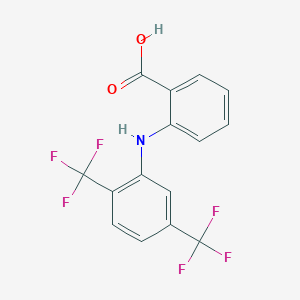
![Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-](/img/structure/B10702.png)
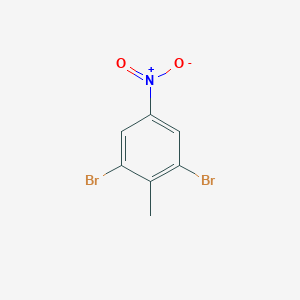


![(6R,9Ar)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B10711.png)

![7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI)](/img/structure/B10716.png)
